Home > Products > Screening Compounds P140100 > 2-Butyl-3-phenylquinoxaline 1-oxide
2-Butyl-3-phenylquinoxaline 1-oxide - 18992-52-4

2-Butyl-3-phenylquinoxaline 1-oxide

Catalog Number: EVT-1196493
CAS Number: 18992-52-4
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Butyl-3-phenylquinoxaline 1-oxide is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. Quinoxalines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound, 2-butyl-3-phenylquinoxaline 1-oxide, has garnered attention due to its potential applications in medicinal chemistry and material sciences.

Source and Classification

Quinoxalines can be synthesized from various precursors, typically involving the condensation of ortho-phenylenediamines with carbonyl compounds. The classification of 2-butyl-3-phenylquinoxaline 1-oxide falls under heterocyclic aromatic compounds, specifically those containing nitrogen atoms in the ring structure. This compound is categorized as an aromatic amine due to the presence of a phenyl group and an alkyl substituent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-butyl-3-phenylquinoxaline 1-oxide can be achieved through several methodologies:

  1. Condensation Reaction: A common approach involves the reaction of ortho-phenylenediamine with appropriate carbonyl compounds such as butyrophenone under acidic conditions. This method typically requires elevated temperatures and prolonged reaction times.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce synthesis time while improving yields. This method enhances the reaction kinetics and allows for better control over the reaction environment.
  3. Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts has become increasingly popular. For instance, the use of recyclable catalysts in aqueous media can provide a more sustainable route for synthesizing quinoxaline derivatives.

These methods highlight the versatility in synthesizing quinoxaline derivatives while addressing environmental concerns in chemical manufacturing.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-butyl-3-phenylquinoxaline 1-oxide consists of a quinoxaline core with a butyl group at the second position and a phenyl group at the third position. The presence of an oxide group at the first position contributes to its chemical reactivity and biological activity.

Key structural data includes:

  • Molecular Formula: C13_{13}H14_{14}N2_{2}O
  • Molecular Weight: Approximately 218.26 g/mol
  • Structural Features: The compound features a bicyclic system with two nitrogen atoms incorporated into the ring structure, contributing to its aromatic character.
Chemical Reactions Analysis

Reactions and Technical Details

2-butyl-3-phenylquinoxaline 1-oxide can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
  2. Oxidation Reactions: The oxide group can participate in oxidation processes, potentially leading to derivatives with enhanced biological activity.
  3. Nucleophilic Reactions: The nitrogen atoms in the quinoxaline ring can act as nucleophiles, participating in reactions with electrophiles to form new compounds.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-butyl-3-phenylquinoxaline 1-oxide often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, general mechanisms for quinoxalines include:

  1. Inhibition of Enzymatic Activity: Many quinoxalines act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  2. Receptor Modulation: Some compounds may interact with neurotransmitter receptors, influencing signaling pathways related to mood or cognition.

Research into specific targets for 2-butyl-3-phenylquinoxaline 1-oxide is ongoing, aiming to elucidate its precise biological effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 2-butyl-3-phenylquinoxaline 1-oxide are essential for understanding its behavior in various environments:

  • Melting Point: Typically ranges between 70°C to 80°C, indicating solid-state stability.
  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties influence its application in scientific research and industrial processes.

Applications

Scientific Uses

2-butyl-3-phenylquinoxaline 1-oxide has potential applications across various fields:

  1. Medicinal Chemistry: Due to its biological activity, it could be explored as a lead compound for developing new antimicrobial or anticancer agents.
  2. Material Science: Its unique structural features may allow it to be used in developing light-emitting materials or sensors due to its photophysical properties.
  3. Biochemical Research: Understanding its interaction with biological systems could lead to insights into disease mechanisms or therapeutic strategies.

Research continues to explore these applications, highlighting the compound's versatility and potential impact on science and technology.

Introduction to Quinoxaline Derivatives

Structural Overview of Quinoxaline and Its N-Oxide Derivatives

The core quinoxaline structure (C₈H₆N₂) consists of a benzene ring fused to a pyrazine ring (diazabenzene). This electron-deficient heterocycle possesses two basic sp²-hybridized nitrogen atoms within the pyrazine ring. Oxidation of one nitrogen atom generates the 1-oxide derivative (mono-N-oxide), while oxidation of both nitrogens yields the 1,4-di-N-oxide. The N-oxide transformation significantly modifies the molecular architecture and properties:

  • Electronic Structure and Polarity: The N→O bond introduces a strong dipole moment due to the electronegative oxygen atom. This bond possesses significant ionic character, increasing the overall polarity of the molecule compared to the parent quinoxaline. The electron-withdrawing nature of the N-oxide group reduces electron density on the heterocyclic ring, enhancing its susceptibility to nucleophilic attack at specific positions like C-2 and C-3 [2] [3].
  • Molecular Geometry and Bonding: Crystallographic studies of related 2,3-disubstituted quinoxaline N-oxides (e.g., 2,3-diphenylquinoxaline) reveal that the N-oxide oxygen adopts a position roughly coplanar to the pyrazine ring. The bond length between the oxidized nitrogen and oxygen (N-O) typically falls within the range of 1.30-1.35 Å, characteristic of a bond order intermediate between single and double. The presence of the bulky phenyl substituent at C-3 in 2-butyl-3-phenylquinoxaline 1-oxide induces steric interactions, potentially causing minor deviations from planarity in the alkyl chain and phenyl ring relative to the quinoxaline core [1] [5] [7].
  • Hydrogen Bonding and Solubility: The N-oxide oxygen is a potent hydrogen bond acceptor. This capability dramatically influences the compound's solubility profile and its ability to form supramolecular assemblies or interact with biological targets. Compared to the non-oxidized quinoxaline, the 1-oxide derivative exhibits significantly increased solubility in polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The butyl chain in 2-butyl-3-phenylquinoxaline 1-oxide contributes hydrophobic character, balancing the polarity introduced by the N-oxide [2] [3].
  • Tautomerism and Reactivity: Unlike some heterocyclic N-oxides, quinoxaline mono-N-oxides like 2-butyl-3-phenylquinoxaline 1-oxide do not exhibit classical tautomerism involving the N-oxide oxygen. However, the N-oxide functionality fundamentally alters the ring's reactivity. It activates the ring towards electrophilic substitution at positions ortho and para to the N-oxide (e.g., C-5, C-6, C-8), facilitates nucleophilic addition or substitution reactions at C-2 and C-3 (especially if the substituents allow), and enables unique transformations such as deoxygenation or participation in cycloaddition reactions [2] [3] .

Table 1: Key Structural and Electronic Features of Quinoxaline vs. Quinoxaline N-Oxides

PropertyQuinoxalineQuinoxaline 1-Oxide (e.g., 2-Butyl-3-phenyl-)Quinoxaline 1,4-Di-N-Oxide
Basic Character (Pyrazine N)Moderate (pKₐ ~ -3 to -4)Very WeakVery Weak
Dipole MomentModerate (~2-3 D)High (> 4 D)Very High (> 5 D)
N-O Bond LengthN/A~1.30 - 1.35 Å~1.30 - 1.35 Å (each)
H-Bond Acceptor StrengthWeak (Pyrazine N)Strong (N-oxide O)Very Strong (Two N-oxide O atoms)
Electron Density on RingHigherReduced (especially near oxidized N)Significantly Reduced
Common ReactivityElectrophilic Substitution, Nucleophilic Substitution (activated positions)Electrophilic Substitution, Nucleophilic Addition/Substitution (C2,C3), DeoxygenationRedox Cycling, DNA Cleavage (under hypoxia), Nucleophilic Attack

Significance of 2,3-Disubstituted Quinoxaline 1-Oxides in Heterocyclic Chemistry

2,3-Disubstituted quinoxaline 1-oxides, exemplified by 2-butyl-3-phenylquinoxaline 1-oxide, occupy a critical niche due to the synergistic effects arising from the N-oxide group and the specific 2,3-substituents:

  • Biological Activity Modulation:
  • Hypoxia-Selective Cytotoxicity: The N-oxide group is a bioreductive trigger. Enzymatic reduction (e.g., by reductases like cytochrome P450 reductase, NADPH:cytochrome c reductase) under low-oxygen conditions (hypoxia), prevalent in solid tumors, generates unstable radical intermediates. These radicals can cause DNA strand breaks and topoisomerase inhibition, leading to selective cytotoxicity in hypoxic cells. The 2-butyl and 3-phenyl substituents influence reduction potential, lipophilicity (affecting cell penetration), and interaction with reductases, thereby modulating this crucial activity [2] [3].
  • Antimicrobial Agents: Quinoxaline N-oxides exhibit broad-spectrum antimicrobial activity against bacteria (Gram-positive and Gram-negative, including E. coli, Salmonella, Mycobacterium tuberculosis), fungi, and protozoa (e.g., Trypanosoma). The mechanism involves multiple pathways, including generation of reactive oxygen species (ROS) upon intracellular reduction, direct DNA damage via radical intermediates (similar to hypoxic cytotoxicity), and interference with microbial redox systems. The lipophilic butyl and phenyl groups enhance penetration through microbial membranes [3] .
  • Nitric Oxide (NO) Mimicry/Donation: The N–O moiety can act as a bioisostere for nitric oxide (NO) or function as a masked NO donor under certain conditions (e.g., thiol mediation). This enables interaction with biological targets involving NO signaling pathways, such as activation of soluble guanylyl cyclase (sGC)-cGMP, leading to vasodilation, or modulation of potassium channels (e.g., K-ATP channel opening activity analogous to minoxidil sulfate) [2].
  • Enzyme Inhibition: The N-oxide oxygen acts as a strong hydrogen bond acceptor, allowing these compounds to effectively interact with enzyme active sites. They have shown promise as inhibitors for kinases (e.g., p38 MAPK), proteases, and enzymes involved in coagulation (e.g., thrombin, Factor Xa). The 2,3-substituents provide critical binding interactions and selectivity. For instance, the phenyl ring can engage in π-π stacking or hydrophobic interactions within enzyme pockets [2].
  • Material Science Applications:
  • Organic Semiconductors: The planar quinoxaline core with extended conjugation through the 2- and 3-substituents (especially aryl groups like phenyl) provides a pathway for charge transport. The N-oxide group introduces polarity and influences HOMO/LUMO energy levels and band gaps. 2,3-Diarylquinoxaline N-oxides are investigated for use in organic light-emitting diodes (OLEDs) as emissive or electron-transport/hole-blocking layers, and in organic photovoltaics (OPVs) as electron acceptor materials or components of donor-acceptor (D-A) polymers/small molecules. The butyl group in 2-butyl-3-phenylquinoxaline 1-oxide could potentially enhance solution processability [5] [8].
  • Fluorescent Probes: Derivatives like 2,3-diphenylquinoxaline exhibit fluorescence. Incorporation of the N-oxide group can alter the emission wavelength, quantum yield, and sensitivity to the environment (e.g., polarity, pH, presence of specific ions or biomolecules), making them useful as probes in bioimaging and sensing [5].
  • Synthetic Versatility:
  • Building Blocks: 2,3-Disubstituted quinoxaline 1-oxides serve as valuable intermediates. The N-oxide group facilitates regioselective functionalization (e.g., electrophilic substitution at C-5/C-8, nucleophilic displacement with activation by the N-oxide), deoxygenation to the parent heterocycle, or transformation into other heterocyclic systems. The specific substituents (alkyl, aryl) offer handles for further chemical elaboration [7].

Table 2: Influence of 2,3-Substituents on Properties of Quinoxaline 1-Oxides

2,3-Substituent CombinationPrimary Influence on PropertiesPotential Application Focus
Aryl / Aryl (e.g., 2,3-Diphenyl)Enhanced planarity, extended π-conjugation, strong fluorescence, moderate lipophilicityOLEDs, Fluorescent probes, Anticancer (hypoxia), Enzyme inhibition
Alkyl / Aryl (e.g., 2-Butyl-3-phenyl)Balanced lipophilicity/hydrophilicity, steric bulk modulates target interaction, tunable electronic effectsAntimicrobials, Anticancer (hypoxia), Material science (solution processing)
Electron-Withdrawing Group (EWG) / ArylLowered LUMO, increased electron affinity, stronger hydrogen bond acceptanceOrganic electronics (n-type), Enzyme inhibition (specific targets)
Electron-Donating Group (EDG) / ArylRaised HOMO, potentially smaller band gap, altered redox potentialsOrganic electronics (p-type), NO mimicry/vasodilation

Historical Development and Key Milestones in Quinoxaline N-Oxide Research

The exploration of quinoxaline N-oxides spans over seven decades, driven by the discovery of their unique biological activities and physicochemical properties:

  • 1950s: Early Exploration and Metabolic Discovery (1950-1959)Research in this era primarily focused on synthetic methods and fundamental chemistry. A pivotal discovery was recognizing heterocyclic N-oxides not merely as synthetic intermediates or potential metabolites but as entities with intrinsic biological activity. The initial observation that hepatic metabolism of N-heterocyclic drugs could produce bioactive N-oxide metabolites laid crucial groundwork [2].

  • 1960s-1970s: Minoxidil and the Rise of Therapeutic N-Oxides (1960-1979)This period witnessed the first major therapeutic success stemming from serendipity and targeted research:

  • Minoxidil (1960s): Developed by Upjohn as an antihypertensive, minoxidil (a pyrimidine N-oxide) was initially investigated for gastric ulcers and plastic additives. Its potent vasodilatory effect, later linked to its O-sulfated metabolite acting as a K-ATP channel opener, marked a breakthrough. The unexpected side effect of hypertrichosis (excessive hair growth) revolutionized alopecia treatment, establishing minoxidil as the first FDA-approved topical hair growth promoter. This success validated the N-oxide scaffold as a therapeutically relevant pharmacophore beyond mere metabolism [2].
  • Quinoxaline Di-N-Oxide Antibacterials (1970s): Compounds like Olaquindox (Bayer, 1967) and Carbadox (Pfizer, 1968) were introduced as broad-spectrum antimicrobial growth promoters in veterinary medicine. Their efficacy against pathogens like E. coli, Salmonella, and Brachyspira hyodysenteriae (causing swine dysentery) led to widespread use. This era established the antimicrobial potential of quinoxaline N-oxides, particularly the di-N-oxide derivatives [3].
  • 1980s-1990s: Mechanism Elucidation and Toxicity Concerns (1980-1999)Research focused on understanding the mechanisms driving both efficacy and adverse effects:
  • Hypoxia-Selective Cytotoxicity (Tirapazamine): The discovery and development of Tirapazamine (TPZ), a benzotriazine di-N-oxide, as a hypoxic cytotoxin for cancer therapy entered clinical trials. While TPZ itself isn't a quinoxaline, its mechanism (reductive activation to DNA-damaging radicals under hypoxia) became the paradigm for understanding similar actions in quinoxaline di-N-oxides like Quinoxamycin. Studies on simpler quinoxaline di-N-oxides (e.g., QdNOs) confirmed their ability to undergo enzymatic reduction, generate hydroxyl or aryl radicals, and cause DNA strand breaks preferentially under low oxygen tension [2] [3].
  • Genotoxicity and Regulatory Actions: Long-term use of veterinary QdNO growth promoters revealed genotoxic potential (DNA damage), mutagenicity, and concerns about residues. This led to bans or severe restrictions in the European Union (EU) and other regions (e.g., Olaquindox banned in EU/Canada in 1998, Carbadox banned in EU in 1999 but remained in therapeutic use elsewhere). This period highlighted the need for safer derivatives and a deeper understanding of structure-toxicity relationships [3].
  • 2000s-Present: Diversification, Targeted Design, and Material Science (2000-2025)Recent decades have seen significant expansion:
  • Antiparasitic and Anticancer Agents: Research intensified on QdNOs for treating neglected tropical diseases (e.g., Chagas disease, malaria) and cancer. Structural optimization focused on improving selectivity, reducing toxicity, and overcoming resistance. Novel derivatives like Cyadox (CYA) emerged as potential safer alternatives in veterinary medicine [3] .
  • Mechanistic Deepening: Advanced techniques (e.g., transcriptomics, proteomics, EPR spectroscopy) confirmed the role of reactive radical intermediates (carbon-centered, aryl radicals) and ROS in the antibacterial and hypoxic cytotoxic actions of QdNOs. Specific enzymes involved in bioreduction (e.g., xanthine oxidase, NADPH:cytochrome P450 reductase) were identified [3].
  • Green Synthesis: Development of environmentally benign synthetic routes for quinoxalines and their N-oxides gained prominence. Methods utilizing recyclable catalysts (e.g., bentonite clay K-10), phosphate-based catalysts (MAP, DAP, TSP), lanthanide reagents (e.g., CAN), iron catalysis, microwave irradiation, and aqueous solvents were established to improve efficiency, yield, and reduce waste .
  • Materials Science Integration: The unique electronic properties of 2,3-disubstituted quinoxaline N-oxides, particularly diaryl derivatives, were harnessed for organic electronics. Research focused on designing molecules with specific HOMO/LUMO levels (e.g., HOMO ≥ -5.6 eV, LUMO ≈ -3.15 eV for ambipolar materials) for applications in OLED emitters/hosts and OPV acceptors. Theoretical modeling (DFT, e.g., B3LYP/cc-pVDZ) became instrumental in predicting optoelectronic properties [5] [8].

Table 3: Key Milestones in Quinoxaline N-Oxide Research

Time PeriodKey MilestoneSignificance
1950sRecognition of N-oxides as bioactive metabolitesShift from viewing N-oxides as mere metabolites to active principles
Early 1960sSerendipitous discovery of Minoxidil's antihypertensive activityFirst major therapeutic N-oxide; validated scaffold; led to anti-alopecia use
1967/1968Introduction of Olaquindox & Carbadox (Veterinary AGPs)Established QdNOs as potent antimicrobials; widespread veterinary use began
1970s-1980sElucidation of QdNO mechanism (DNA synthesis inhibition, radical generation)Provided foundation for understanding hypoxic cytotoxicity & antimicrobial action
1980s-1990sDevelopment & Clinical Trials of Tirapazamine (TPZ)Paradigm for hypoxia-selective cytotoxins; mechanism studies informed QdNO research
1990sIdentification of Genotoxicity in QdNO AGPs (Olaquindox, Carbadox)Led to EU bans/restrictions; spurred search for safer derivatives (e.g., Cyadox)
2000s-2010sAdvanced mechanistic studies (ROS, specific radicals, reductases)Deeper understanding of molecular actions using omics and spectroscopy
2000s-PresentDiversification into Antiparasitics & Targeted Anticancer AgentsExpansion of therapeutic applications beyond antibiotics and hypoxia
2000s-PresentGreen Synthesis Methodologies (Catalysts, MW, Solvents)Environmentally sustainable production routes developed
2010s-PresentEmergence in Material Science (OLEDs, OPVs, Fluorescent Probes)Exploitation of unique electronic and photophysical properties

The journey of quinoxaline N-oxide research, from metabolic curiosities to validated therapeutic agents and functional materials, underscores their chemical and biological significance. 2-Butyl-3-phenylquinoxaline 1-oxide embodies the ongoing exploration within this class, where structural modifications continue to unveil new properties and applications grounded in the fundamental chemistry of the N-oxide moiety and its specific substitution pattern.

Properties

CAS Number

18992-52-4

Product Name

2-Butyl-3-phenylquinoxaline 1-oxide

IUPAC Name

2-butyl-1-oxido-3-phenylquinoxalin-1-ium

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3

InChI Key

DZUHUEZBEVSMLZ-UHFFFAOYSA-N

SMILES

CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

Synonyms

2-Butyl-3-phenylquinoxaline 1-oxide

Canonical SMILES

CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.